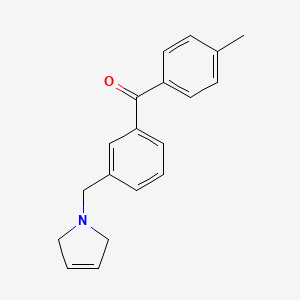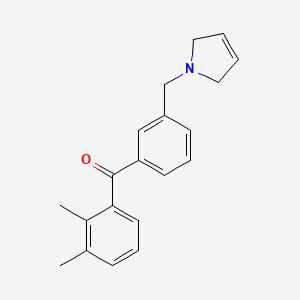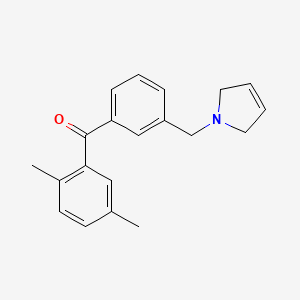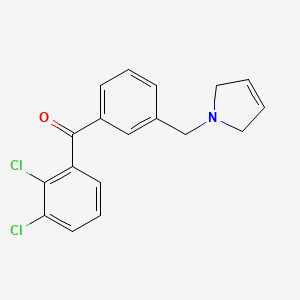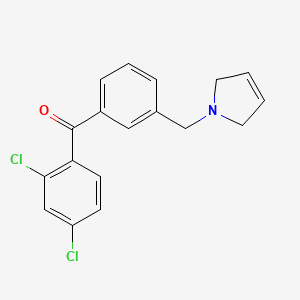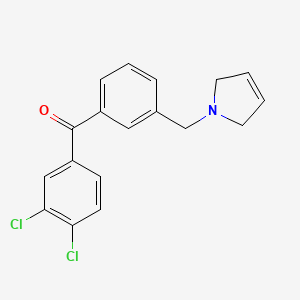![molecular formula C11H7F3N2O2 B1359726 1-[3-(Trifluoromethyl)phenyl]-1H-imidazole-4-carboxylic acid CAS No. 445302-16-9](/img/structure/B1359726.png)
1-[3-(Trifluoromethyl)phenyl]-1H-imidazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-[3-(Trifluoromethyl)phenyl]-1H-imidazole-4-carboxylic acid” is a chemical compound with the molecular formula C11H7F3N2O2 . It has a molecular weight of 256.18 .
Molecular Structure Analysis
The InChI code for “1-[3-(Trifluoromethyl)phenyl]-1H-imidazole-4-carboxylic acid” is 1S/C11H7F3N2O2/c12-11(13,14)7-2-1-3-8(4-7)16-5-9(10(17)18)15-6-16/h1-6H,(H,17,18) .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-[3-(Trifluoromethyl)phenyl]-1H-imidazole-4-carboxylic acid” include a molecular weight of 256.18 .Applications De Recherche Scientifique
C–F Bond Activation in Organic Synthesis
Compounds with a trifluoromethyl group, such as “1-[3-(Trifluoromethyl)phenyl]-1H-imidazole-4-carboxylic acid”, have been utilized for C–F bond activation . This process is crucial in organic synthesis as it allows for the introduction of fluorine atoms into organic molecules, which can significantly alter their chemical properties and biological activity .
Molecularly Imprinted Polymers
The trifluoromethyl group is used in the deposition of thiophene derivatives on electrode surfaces, which serves as an alternative for molecularly imprinted polymers. These polymers have applications in sensor technology, where they can be used for selective recognition of molecules .
Antifungal Activity
Compounds with an indazole ring, which is structurally similar to imidazole, have shown potential in antifungal activity. The electropositive nature of the benzene ring in these compounds is beneficial for this activity .
Neuroprotective Compounds
The chiral building block ®-1-[3-(trifluoromethyl)phenyl]ethanol, derived from related compounds, is used in the preparation of neuroprotective agents. These agents can potentially treat neurological disorders .
Pharmaceutical Applications
The trifluoromethyl group is present in several FDA-approved drugs, such as fluoxetine, which is used to treat depression, panic disorder, bulimia nervosa, and obsessive–compulsive disorder .
Agrochemical and Medicinal Chemistry
Pyrazoles with a trifluoromethyl group have applications in agrochemicals and medicinal chemistry as pesticides, anti-inflammatory medications, and antitumor drugs .
Orientations Futures
The future directions for “1-[3-(Trifluoromethyl)phenyl]-1H-imidazole-4-carboxylic acid” and related compounds could involve further exploration of their synthesis, chemical properties, and potential applications in various fields. Given the interest in trifluoromethyl-containing compounds in pharmaceuticals , there may be potential for new drug development.
Mécanisme D'action
Target of Action
The compound’s structure suggests it may interact with various receptors or enzymes due to the presence of the trifluoromethyl group and the imidazole ring, which are common pharmacophores in many bioactive compounds .
Mode of Action
Compounds with similar structures have been known to interact with their targets through various mechanisms, such as inhibiting enzyme activity, modulating receptor function, or interfering with cellular processes . The trifluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, potentially influencing its interaction with targets .
Biochemical Pathways
Compounds with similar structures have been known to influence various biochemical pathways, depending on their specific targets . For instance, some trifluoromethyl-containing compounds have been reported to affect pathways related to inflammation, pain sensation, and various diseases .
Pharmacokinetics
The presence of the trifluoromethyl group can enhance the compound’s lipophilicity, which may influence its absorption and distribution . Furthermore, the imidazole ring could potentially be metabolized by various enzymes in the body .
Result of Action
Based on its structure, it may exert its effects by modulating the function of its targets, leading to changes in cellular processes . The specific effects would depend on the nature of the targets and the context in which the compound is used.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interaction with targets . Furthermore, the compound’s action can also be influenced by biological factors, such as the physiological state of the cells or the presence of other bioactive molecules .
Propriétés
IUPAC Name |
1-[3-(trifluoromethyl)phenyl]imidazole-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N2O2/c12-11(13,14)7-2-1-3-8(4-7)16-5-9(10(17)18)15-6-16/h1-6H,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXJBJMWBDZSPJW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=C(N=C2)C(=O)O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

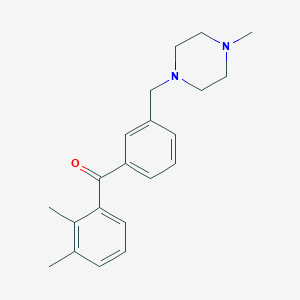

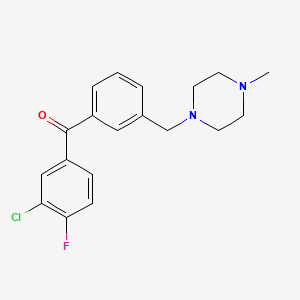
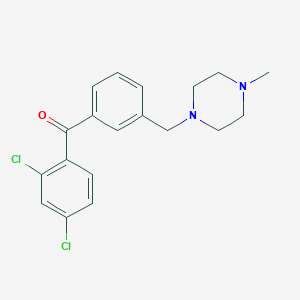

![Ethyl 8-[3-(4-methylpiperazinomethyl)phenyl]-8-oxooctanoate](/img/structure/B1359654.png)
